1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
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Overview
Description
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of an amino group and an ethan-1-ol moiety attached to a benzodioxole ring. Benzodioxoles are known for their bioactive properties and are often found in pharmaceuticals and pesticides .
Preparation Methods
The synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with catechol, which is a benzene derivative.
Formation of Benzodioxole Ring: Catechol reacts with disubstituted halomethanes to form the benzodioxole ring.
Introduction of Amino Group: The amino group is introduced through a nitration reaction followed by reduction.
Addition of Ethan-1-ol Moiety: The ethan-1-ol moiety is added via a Grignard reaction or other suitable methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol can be compared with other benzodioxole derivatives:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar structure but lacks the amino group.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol: Contains a nitro group instead of an amino group.
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with a ketone group instead of an ethan-1-ol moiety.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOSFRVQFDRHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1N)OCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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